4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-(methylthio)phenyl)butanamide
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Overview
Description
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-(methylthio)phenyl)butanamide is an organic compound that features a pyrrole ring substituted with dimethyl groups and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-(methylthio)phenyl)butanamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized by reacting 2,5-dimethylpyrrole with appropriate reagents under controlled conditions.
Attachment of the Butanamide Group: The butanamide moiety is introduced through a series of reactions involving the coupling of the pyrrole ring with a butanoyl chloride derivative.
Introduction of the Methylthio Phenyl Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-(methylthio)phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrrole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-(methylthio)phenyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-(methylthio)phenyl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde: Shares the pyrrole ring structure but differs in the functional groups attached.
4-(2,5-dimethyl-1H-pyrrol-1-yl)phenylacetic acid: Similar pyrrole ring but with an acetic acid moiety.
4-(2,5-dimethyl-1H-pyrrol-1-yl)phenylmethanol: Contains a hydroxyl group instead of the butanamide moiety.
Uniqueness
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-(methylthio)phenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-N-(2-methylsulfanylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-13-10-11-14(2)19(13)12-6-9-17(20)18-15-7-4-5-8-16(15)21-3/h4-5,7-8,10-11H,6,9,12H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPWWMXSUWOMCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCCC(=O)NC2=CC=CC=C2SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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